Tenovin-5

Description

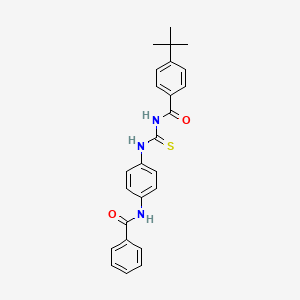

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25N3O2S |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

N-[(4-benzamidophenyl)carbamothioyl]-4-tert-butylbenzamide |

InChI |

InChI=1S/C25H25N3O2S/c1-25(2,3)19-11-9-18(10-12-19)23(30)28-24(31)27-21-15-13-20(14-16-21)26-22(29)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,26,29)(H2,27,28,30,31) |

InChI Key |

AMXVHIHBOMEEEJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tenovin 5 Action

Tenovin-5 as an Inhibitor of Sirtuins (SIRT1/SIRT2)

Tenovins exert their primary biological effects through the inhibition of two key members of the sirtuin family, SIRT1 and SIRT2. nih.gov These enzymes play critical roles in a variety of cellular processes, including gene expression, metabolism, and stress responses, by deacetylating histone and non-histone protein substrates. nih.govresearchgate.net

Specificity and Potency of Sirtuin Inhibition by this compound

Tenovin-6, an analog of this compound, has been shown to inhibit the deacetylase activity of purified human SIRT1 and SIRT2 in vitro. nih.gov The inhibitory concentration (IC50) values demonstrate a degree of selectivity, with a higher potency observed against SIRT2. Specifically, Tenovin-6 exhibits an IC50 of 10 μM for SIRT2 and 21 μM for SIRT1. nih.gov Its inhibitory effect on another sirtuin, SIRT3, is significantly lower, with an IC50 of 67 μM. nih.gov This indicates a preferential, though not exclusive, inhibition of SIRT1 and SIRT2.

| Sirtuin Enzyme | IC50 of Tenovin-6 (μM) | Reference |

|---|---|---|

| SIRT1 | 21 | nih.gov |

| SIRT2 | 10 | nih.gov |

| SIRT3 | 67 | nih.gov |

Downstream Cellular Pathways Modulated by this compound-Mediated Sirtuin Inhibition

The inhibition of SIRT1 and SIRT2 by this compound leads to the hyperacetylation of their respective substrates, thereby modulating a variety of downstream cellular pathways.

One of the most well-documented consequences of SIRT1 inhibition by tenovins is the activation of the tumor suppressor protein p53. nih.gov SIRT1 normally deacetylates p53, leading to its inactivation and degradation. nih.gov By inhibiting SIRT1, tenovins prevent the deacetylation of p53, resulting in its accumulation and increased transcriptional activity. nih.gov This, in turn, can lead to the induction of p53 target genes involved in cell cycle arrest and apoptosis, such as p21. nih.govnih.gov

Inhibition of SIRT2 by tenovins results in the hyperacetylation of α-tubulin, a key component of microtubules. researchgate.net This modification can affect microtubule stability and dynamics, which are crucial for processes such as cell division and intracellular transport.

Furthermore, tenovins have been shown to increase the acetylation of histone H3. plos.org This alteration in histone modification can lead to changes in chromatin structure and gene expression. The inhibition of sirtuins by this compound has also been linked to the upregulation of Death Receptor 5 (DR5), which can sensitize cancer cells to apoptosis. plos.orgnih.gov

Broader Cellular Targets and Off-Target Effects of this compound

While the primary targets of this compound are believed to be SIRT1 and SIRT2, evidence suggests that its cellular activities may be more complex, involving interactions with other proteins and pathways.

Identification of Additional Protein and Pathway Interactions in Research Models

Research has revealed that certain tenovins can inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.govselleckchem.comselleckchem.com This inhibition can contribute to the p53 activation and cell-killing effects observed with these compounds. nih.gov Additionally, some tenovins have been found to block the transport of uridine (B1682114) into cells, further impacting pyrimidine metabolism. researchgate.netnih.gov These findings suggest that the biological effects of tenovins may be a composite of both sirtuin inhibition and interference with nucleotide biosynthesis.

| Target | Effect of Tenovin | Reference |

|---|---|---|

| SIRT1 | Inhibition | nih.gov |

| SIRT2 | Inhibition | nih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | Inhibition | nih.govselleckchem.comselleckchem.com |

| Uridine Transport | Blockage | researchgate.netnih.gov |

Implications of Pleiotropic Effects on Research Outcomes

The discovery of these off-target effects has significant implications for the interpretation of research conducted using tenovins. The pleiotropic nature of these compounds means that observed cellular phenotypes may not be solely attributable to the inhibition of SIRT1 and SIRT2. nih.gov For instance, the anti-proliferative and pro-apoptotic effects of tenovins could be a consequence of DHODH inhibition, sirtuin inhibition, or a combination of both. nih.gov

Cellular Responses to this compound Treatment

This compound and its analogues, such as Tenovin-1 and Tenovin-6, elicit a range of complex and interconnected cellular responses. These responses are primarily rooted in their function as inhibitors of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), but also extend to other pathways. Research in various preclinical models has elucidated significant effects on cellular metabolism, cell cycle control, apoptosis, and autophagy.

Impact on Cellular Metabolism in Research Models

The influence of tenovins on cellular metabolism is an area of growing research, largely inferred from the known metabolic functions of their primary targets, SIRT1 and SIRT2. Sirtuins are critical regulators of cellular energy and metabolic homeostasis. While SIRT3, SIRT4, and SIRT5 are located in the mitochondria and directly regulate metabolic pathways, the nuclear and cytoplasmic SIRT1 and SIRT2 also play crucial roles by deacetylating transcription factors and enzymes involved in metabolic control nih.gov.

Direct investigation into the metabolic effects of tenovins has been conducted in a preclinical model of diet-induced hepatic fibrosis. In this research model using Zucker diabetic fatty rats, treatment with Tenovin-1 demonstrated significant metabolic modulation nih.govnih.gov. Specifically, Tenovin-1 administration led to a reduction in serum levels of triglycerides and malondialdehyde, a key indicator of lipid peroxidation. Concurrently, it increased the levels of crucial endogenous antioxidants, including glutathione, catalase, and superoxide (B77818) dismutase nih.govnih.gov. These findings highlight a tangible impact of tenovin treatment on lipid metabolism and the cellular redox state, suggesting a capacity to mitigate oxidative stress, a condition intrinsically linked to metabolic dysregulation.

While the broader effects on core energy pathways like glycolysis and oxidative phosphorylation are logically anticipated due to the regulatory role of SIRT1 and SIRT2, direct quantitative studies detailing the impact of this compound or its analogues on these specific pathways in research models remain to be fully elucidated.

Effects on Cell Cycle Progression and Apoptosis in Preclinical Settings

Tenovins have been extensively documented to induce apoptosis and halt cell cycle progression in a variety of cancer cell lines. A primary mechanism involves the activation of the p53 tumor suppressor pathway. By inhibiting SIRT1, tenovins prevent the deacetylation of p53, leading to its stabilization and activation. However, research demonstrates that their cytotoxic effects are not exclusively dependent on p53 status.

Studies using Tenovin-6 have shown it induces apoptosis in multiple human colon and gastric cancer cell lines, including those with wild-type, mutant, and null p53 nih.govdntb.gov.uanih.gov. A key effector in this process is the significant upregulation of Death Receptor 5 (DR5) nih.govnih.govplos.org. The induction of DR5 appears to be a pivotal mechanism for tenovin-induced apoptosis, as silencing of the DR5 gene was found to markedly reduce the apoptotic response to Tenovin-6 in gastric cancer cells nih.govplos.org.

In addition to inducing apoptosis, tenovins can also arrest the cell cycle. In gastric cancer cell models, Tenovin-6 was observed to cause a G1 cell-cycle arrest, an effect that was enhanced when combined with the autophagy inhibitor chloroquine (B1663885) mdpi.com. This suggests that the cellular consequences of tenovin treatment can be multifaceted, involving simultaneous induction of cell death and inhibition of proliferation pathways.

The table below summarizes the effects of Tenovin-6 observed in various preclinical cancer cell line models.

| Cell Line | Cancer Type | p53 Status | Effect of Tenovin-6 Treatment | Reference(s) |

| HCT116 | Colon Cancer | Wild-Type | Induces apoptosis; Upregulates DR5; Synergizes with 5-FU and oxaliplatin | nih.gov |

| HT29 | Colon Cancer | Mutant | Induces apoptosis; Upregulates DR5 | nih.gov |

| MKN45 | Gastric Cancer | Wild-Type | Induces apoptosis and p21 expression | plos.org |

| NUGC-4 | Gastric Cancer | Wild-Type | Induces apoptosis and p21 expression | plos.org |

| KatoIII | Gastric Cancer | Null | Induces apoptosis via DR5 upregulation | nih.govplos.org |

| SNU-1 | Gastric Cancer | Mutant | Induces apoptosis | mdpi.com |

Modulation of Autophagy and Cellular Stress Responses by this compound

Tenovins have a profound and somewhat paradoxical effect on autophagy, a cellular process for degrading and recycling damaged organelles and proteins. While SIRT1 is a known promoter of autophagy, its inhibition by tenovins does not lead to a simple suppression of the process. Instead, research has revealed that Tenovin-6 acts as a potent inhibitor of autophagic flux nih.govnih.gov.

In diverse cell types, treatment with Tenovin-6 leads to a dose- and time-dependent increase in the levels of microtubule-associated protein 1 light chain 3-II (LC3-II), a protein marker associated with autophagosome formation mdpi.comnih.gov. However, this accumulation is not the result of autophagy induction. Rather, it stems from a blockage at the final stage of the process. Mechanistic studies have shown that Tenovin-6 impairs lysosomal function, preventing the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents nih.govnih.gov. This blockade of the autophagic pathway effectively stalls the recycling process.

Notably, this inhibitory effect on autophagy appears to be independent of the compound's activity on SIRT1 and p53, suggesting a distinct mechanism of action in this context nih.govnih.gov. In some cancer cells, the initial stages of autophagy triggered by Tenovin-6 may serve as a protective response. Consequently, combining Tenovin-6 with other autophagy inhibitors, such as chloroquine, has been shown to synergistically increase its cytotoxic effects by preventing this protective mechanism mdpi.com.

Regarding other cellular stress responses, the role of tenovins is less clear. In studies on gastric cancer cells, Tenovin-6-induced upregulation of DR5 was not associated with a marked activation of the canonical Endoplasmic Reticulum (ER) stress response, as key markers like ATF6, PERK, and CHOP were not significantly activated nih.govplos.org. However, as mentioned previously, Tenovin-1 has been shown to mitigate oxidative stress in a model of hepatic disease by boosting the levels of antioxidant enzymes nih.govnih.gov.

Influence on Epigenetic Modifications (beyond Sirtuins) in Research

The primary and most well-characterized epigenetic function of this compound and its analogues is the direct consequence of inhibiting SIRT1 and SIRT2. As these enzymes are class III histone deacetylases (HDACs), their inhibition by tenovins leads to an increase in the acetylation of their substrate proteins, including histones (e.g., Histone H3) and numerous non-histone proteins like p53 and α-tubulin nih.govplos.org. This modulation of protein acetylation is a direct epigenetic event that can alter chromatin structure and gene expression.

The query for epigenetic modifications beyond sirtuins probes whether tenovins have off-target effects on other epigenetic regulatory systems. The relationship between different epigenetic marks, such as histone acetylation and DNA methylation, is known to be complex and interconnected nih.govembopress.org. Changes in one mark can influence the deposition or removal of others. However, current research has not extensively documented significant epigenetic effects of tenovins that are independent of their primary action on SIRT1 and SIRT2. There is no substantial evidence to suggest that tenovins directly inhibit other classes of HDACs, histone methyltransferases, or DNA methyltransferases (DNMTs) nih.govmdpi.com.

Therefore, while it is conceivable that the alterations in histone acetylation caused by tenovins could lead to secondary, downstream changes in other epigenetic landscapes, such as DNA methylation patterns or other histone marks, these potential indirect effects have not yet been a major focus of investigation and are not well-established in the scientific literature. The principal epigenetic influence of tenovins remains the modulation of protein acetylation via sirtuin inhibition.

Preclinical Investigations of Tenovin 5 in Disease Models

Studies in Neurodegenerative Disease Models

No preclinical research data was found regarding the investigation of Tenovin-5 in the context of neurodegenerative diseases.

No studies have been published that evaluate the therapeutic potential or mechanistic action of this compound in preclinical models of Alzheimer's disease.

There is no available literature on the investigation of this compound in preclinical models of Parkinson's disease.

This compound in Other Neurodegenerative Research Contexts

No preclinical studies detailing the investigation of this compound in other neurodegenerative research contexts could be identified.

Research in Inflammatory and Autoimmune Disease Models

There are no specific preclinical data available for this compound in models of inflammatory or autoimmune diseases. While the broader class of sirtuin inhibitors has been explored in conditions like rheumatoid arthritis, no studies have been published that specifically name and detail the effects of this compound.

Exploratory Studies in Other Preclinical Disease Models

Metabolic Disorders

No preclinical investigations of this compound in animal models of metabolic disorders such as obesity, type 2 diabetes, or non-alcoholic fatty liver disease have been reported in the scientific literature.

Cardiovascular Diseases

There is no available preclinical research on the effects of this compound in models of cardiovascular diseases, including atherosclerosis, cardiac hypertrophy, or myocardial infarction.

Structure Activity Relationship Sar Studies and Analog Development for Research Purposes

Rational Design and Synthesis of Tenovin-5 Analogs

The development of the tenovin series was initiated through a cell-based screen to identify small molecules that could activate the p53 tumor suppressor pathway. This led to the discovery of Tenovin-1, a potent inhibitor of the NAD+-dependent deacetylases Sirtuin-1 (SirT1) and Sirtuin-2 (SirT2). A significant limitation of Tenovin-1 for in vivo research was its poor aqueous solubility. This prompted the rational design and synthesis of analogs with improved physicochemical properties.

The synthesis of tenovin analogs generally involves the condensation of a substituted benzoic acid with a substituted aminophenylthiourea. Modifications have been systematically introduced at three main positions of the tenovin scaffold: the N-benzoyl ring, the thiourea (B124793) linkage, and the N'-phenyl ring. The primary goal of these modifications has been to enhance solubility, potency, and selectivity for specific sirtuin isoforms.

A key development in this area was the synthesis of Tenovin-6, where a water-solubilizing group was introduced. This strategic modification resulted in a compound with retained biological activity and improved suitability for in vivo studies. While specific synthetic details for this compound are not extensively documented in peer-reviewed literature, its structure would logically arise from the same synthetic principles, utilizing specific building blocks to achieve its unique substitution pattern. The exploration of a diverse range of analogs has been crucial in mapping the chemical space around the tenovin core to understand its interaction with sirtuins.

Elucidation of Pharmacophore and Key Structural Motifs for Sirtuin Inhibition

Through the synthesis and biological evaluation of numerous tenovin analogs, a pharmacophore model for sirtuin inhibition has been established. This model highlights the key structural features essential for potent activity. The core pharmacophore of the tenovin class consists of:

A hydrogen bond donor/acceptor region: The thiourea moiety is critical for activity, likely participating in hydrogen bonding interactions within the sirtuin active site.

Two aromatic regions: The N-benzoyl and N'-phenyl rings occupy hydrophobic pockets in the enzyme.

A hydrophobic tail: Substituents on the N-benzoyl ring, such as the tert-butyl group in Tenovin-1, contribute to hydrophobic interactions and potency.

Kinetic studies have suggested that tenovins act as non-competitive inhibitors with respect to both the acetylated substrate and the NAD+ cofactor. This suggests that they may bind to an allosteric site on the sirtuin enzymes or to a different conformation of the enzyme-substrate complex. The precise binding mode continues to be an area of active investigation, with computational docking studies providing valuable insights into the potential interactions between tenovin analogs and the sirtuin catalytic domain.

Impact of Structural Modifications on Cellular Efficacy and Specificity in Research

The systematic modification of the tenovin scaffold has provided a wealth of data on how structural changes influence cellular efficacy and isoform specificity. These studies have been instrumental in developing tool compounds to probe the distinct biological roles of SirT1 and SirT2.

For instance, modifications to the N-benzoyl ring of Tenovin-6 led to the development of analogs with altered selectivity. The introduction of different substituents has been shown to tune the inhibitory profile towards either SirT1 or SirT2. One notable example is the development of Tenovin-D3, an analog that preferentially inhibits SirT2 over SirT1. sigmaaldrich.com This selectivity allowed researchers to dissect the p53-independent effects of SirT2 inhibition from the p53-dependent effects associated with SirT1 inhibition by other tenovins. sigmaaldrich.com

The table below summarizes the inhibitory activities of key tenovin analogs against sirtuins, illustrating the impact of structural modifications.

| Compound | SirT1 IC50 (µM) | SirT2 IC50 (µM) | Key Structural Feature |

| Tenovin-1 | ~21 | ~10 | tert-butyl group on benzoyl ring |

| Tenovin-6 | 21 | 10 | Water-solubilizing side chain |

| Tenovin-D3 | >90 | 1.3 | Modified N-benzoyl and N'-phenyl rings |

Data compiled from various sources for illustrative purposes.

These findings underscore the principle that small structural changes can lead to significant differences in biological activity and target selectivity, a cornerstone of medicinal chemistry and chemical biology research. The development of isoform-selective inhibitors from the tenovin scaffold has provided researchers with powerful tools to investigate the specific functions of individual sirtuins in cellular processes.

Development of Research Probes and Chemical Tools Based on the this compound Scaffold

While specific research probes directly based on a "this compound" scaffold are not prominently described in the literature, the tenovin chemical framework, in general, represents a valuable platform for the development of chemical tools to study sirtuin biology. A chemical probe is a small molecule with high potency and selectivity for a specific target, designed for use in biological research to interrogate the function of that target.

The development of analogs like Tenovin-D3 exemplifies the creation of a chemical tool from the tenovin scaffold to selectively probe SirT2 function. sigmaaldrich.com Further modifications to the tenovin structure could involve the incorporation of photoreactive groups or affinity tags. Such modifications would enable the creation of activity-based probes for target identification and validation, or fluorescent probes for visualizing sirtuin localization and activity within cells.

The principles of SAR derived from the study of the tenovin family, including the understanding of which structural modifications are tolerated without loss of activity, would be critical in the rational design of such research probes. The ultimate goal is to generate highly specific and potent molecules that can be used to further elucidate the complex roles of sirtuins in health and disease.

Methodological Approaches in Tenovin 5 Research

Biochemical and Biophysical Assays for Sirtuin Activity Profiling

To understand the interaction between tenovins and their primary targets, the sirtuin family of NAD+-dependent deacetylases, researchers employ a variety of in vitro assays. These methods allow for a detailed characterization of the inhibitory activity and binding kinetics of the compound.

The inhibitory effect of tenovins on sirtuin activity is quantified using enzyme kinetic studies. These assays typically utilize purified human sirtuin enzymes (SIRT1, SIRT2, etc.) and a fluorogenic acetylated peptide substrate. The enzymatic reaction involves the deacetylation of the substrate by the sirtuin, which is then cleaved by a developing agent to release a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme's activity.

By measuring the rate of the reaction in the presence of varying concentrations of the tenovin compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For the closely related analog Tenovin-6, IC50 values have been established against several sirtuins, demonstrating its activity as a sirtuin inhibitor. adooq.com Kinetic studies have suggested that the inhibition of sirtuins by tenovins follows a non-competitive mechanism with respect to both the acetylated substrate and the NAD+ co-substrate. mdpi.comnih.gov

Table 1: In Vitro Inhibitory Activity of Tenovin-6 against Human Sirtuins This table is interactive. You can sort and filter the data.

| Sirtuin Isoform | IC50 (µM) |

|---|---|

| SIRT1 | 21 |

| SIRT2 | 10 |

| SIRT3 | 67 |

Data sourced from Adooq Bioscience. adooq.com

To further characterize the direct binding of tenovins to sirtuin enzymes, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when two molecules interact. nih.govnih.gov In a typical experiment, a solution of the tenovin compound is titrated into a solution containing the target sirtuin enzyme. The heat released or absorbed during the binding event is measured, allowing for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This provides a comprehensive thermodynamic profile of the binding event without the need for labeling.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. In an SPR experiment, one of the interacting partners (e.g., the sirtuin enzyme) is immobilized on a sensor chip. A solution containing the other partner (e.g., the tenovin) is then flowed over the chip surface. The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time measurement of the association and dissociation rates of the complex, from which the binding affinity (Kd) can be calculated.

While the principles of these techniques are well-established for studying protein-ligand interactions, specific ITC or SPR data for the direct binding of Tenovin-5 to sirtuins are not extensively detailed in publicly available literature. However, these methods represent standard approaches for such investigations.

Cell-Based Assays for Studying this compound's Cellular Effects

To translate the biochemical findings into a cellular context, a variety of cell-based assays are utilized. These assays are essential for understanding the physiological consequences of sirtuin inhibition by tenovins, including effects on cell growth, survival, and gene expression.

The impact of tenovins on cell viability and proliferation is a fundamental aspect of their characterization. Several assays are commonly used for this purpose:

MTT Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. nih.gov The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. nih.gov

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. sigmaaldrich.com Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. The percentage of viable cells can be determined by counting the stained and unstained cells under a microscope.

Real-Time Glo™ MT Cell Viability Assay: This is a luminescent assay that measures cell viability in real-time. It uses a pro-substrate that is reduced by metabolically active cells to generate a substrate for a luciferase enzyme, producing a luminescent signal that is proportional to the number of viable cells.

These assays are critical for determining the cytotoxic or cytostatic effects of tenovins on different cell lines and for establishing dose-response curves.

Table 2: Common Cell Viability and Proliferation Assays This table is interactive. You can sort and filter the data.

| Assay | Principle | Measurement |

|---|---|---|

| MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric (Absorbance) |

| Trypan Blue Exclusion | Exclusion of dye by intact membranes of viable cells. | Microscopic cell counting |

| Real-Time Glo™ | Reduction of a pro-substrate to a luciferase substrate by viable cells. | Luminescence |

Tenovins have been shown to induce programmed cell death, or apoptosis. Various methods are employed to detect and quantify apoptosis and to distinguish it from necrosis (unprogrammed cell death).

Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. rjlbpcs.com Propidium iodide, a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic cells, as it can only enter cells with a compromised membrane. nih.gov This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. researchgate.net

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. These assays often use a specific peptide substrate for the caspase that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, leading to a measurable signal.

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. sigmaaldrich.com The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.

Studies on the analog Tenovin-6 have demonstrated its ability to induce apoptosis in human gastric cancer cell lines, an effect that is accompanied by the up-regulation of Death Receptor 5 (DR5). nih.gov

To gain a broader understanding of the cellular pathways affected by tenovins, high-throughput techniques such as gene expression profiling and proteomics are utilized.

Gene Expression Profiling: This is typically performed using microarray or RNA-sequencing (RNA-Seq) technologies. These methods allow for the simultaneous measurement of the expression levels of thousands of genes in cells treated with a tenovin compound compared to untreated control cells. This can reveal which genes and signaling pathways are up- or down-regulated in response to sirtuin inhibition, providing insights into the compound's mechanism of action. For instance, a tenovin analog, Tenovin-D3, has been shown to promote the expression of the cell-cycle regulator p21(WAF1/CIP1) (CDKN1A) in a p53-independent manner. nih.gov

Proteomic Profiling: Proteomics involves the large-scale study of proteins. Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) based approaches, are used to identify and quantify changes in the proteome of cells following treatment with a tenovin. This can reveal changes in protein expression levels, post-translational modifications (such as acetylation), and protein-protein interactions that are altered by the compound. This provides a functional readout of the cellular response that is complementary to gene expression data.

Imaging Techniques for Cellular Localization and Morphological Changes

In the study of the cellular effects of this compound, a range of sophisticated imaging techniques are employed to elucidate its subcellular localization and the morphological alterations it induces. These methods are critical for understanding the compound's mechanism of action at a cellular level.

Fluorescence Microscopy for Cellular Localization: While direct visualization of this compound within cells is challenging due to its small molecular nature and lack of intrinsic fluorescence, its cellular targets and effects can be localized using indirect immunofluorescence. This technique involves treating cells with this compound and then using specific primary antibodies to detect the localization of target proteins, such as sirtuins (SIRT1 and SIRT2), or markers of downstream pathway activation, like acetylated p53. Subsequently, fluorescently labeled secondary antibodies that bind to the primary antibodies are used for visualization under a fluorescence microscope. Confocal microscopy, a specialized type of fluorescence microscopy, is often employed to obtain high-resolution, three-dimensional images, allowing for precise localization of these proteins within cellular compartments like the nucleus and cytoplasm.

Live-Cell Imaging for Dynamic Processes: To observe the dynamic cellular events induced by this compound in real-time, live-cell imaging is an invaluable tool. This technique involves the use of fluorescent probes or genetically encoded fluorescent reporters in living cells. For instance, cells can be transfected with plasmids encoding fluorescently tagged proteins of interest (e.g., GFP-tagged SIRT1) to monitor their redistribution or changes in expression levels upon this compound treatment. Time-lapse microscopy is then used to capture images at regular intervals, providing a dynamic view of the compound's effects on cellular processes.

Electron Microscopy for Ultrastructural Morphological Changes: To visualize the fine ultrastructural changes in cells undergoing apoptosis or other morphological alterations induced by this compound, transmission electron microscopy (TEM) is the gold standard. TEM offers unparalleled resolution, allowing researchers to observe detailed changes in cellular organelles, nuclear condensation (pyknosis), and the formation of apoptotic bodies. Scanning electron microscopy (SEM) can also be utilized to examine the three-dimensional surface topography of cells, revealing features such as membrane blebbing and changes in cell shape.

High-Content Imaging for Quantitative Analysis: High-content imaging (HCI), also known as automated quantitative microscopy, combines automated fluorescence microscopy with sophisticated image analysis software. This powerful technique allows for the simultaneous measurement of multiple cellular parameters in a large population of cells treated with this compound. Researchers can quantify changes in cell morphology, nuclear size and shape, protein expression levels, and the translocation of proteins between cellular compartments. HCI provides a robust and unbiased method to assess the phenotypic effects of this compound and to screen for dose-dependent responses.

Interactive Data Table: Imaging Techniques in this compound Research

| Technique | Primary Application | Key Information Obtained | Example of Use |

|---|---|---|---|

| Immunofluorescence Microscopy | Localization of target proteins | Subcellular location of SIRT1/SIRT2, acetylated p53 | Staining for nuclear accumulation of acetylated p53 after this compound treatment. |

| Live-Cell Imaging | Monitoring dynamic cellular events | Real-time protein translocation, changes in organelle morphology | Tracking the movement of GFP-tagged SIRT1 from the nucleus to the cytoplasm. |

| Transmission Electron Microscopy (TEM) | Ultrastructural analysis of morphological changes | Nuclear condensation, mitochondrial swelling, apoptotic body formation | Observing the detailed ultrastructure of apoptotic cells induced by this compound. |

| Scanning Electron Microscopy (SEM) | 3D visualization of cell surface changes | Membrane blebbing, loss of microvilli | Imaging the surface of cells to characterize apoptotic morphology. |

| High-Content Imaging (HCI) | Quantitative analysis of cellular phenotypes | Multiparametric analysis of cell health, morphology, and protein expression | Quantifying the percentage of apoptotic cells and changes in nuclear intensity in a large cell population. |

In Vivo Preclinical Model Systems and Experimental Design

The evaluation of this compound's therapeutic potential and its mechanism of action in a whole-organism context relies on the use of in vivo preclinical models. These studies are essential for understanding the compound's pharmacodynamics and for assessing its efficacy and effects on tissues.

Pharmacodynamic (PD) markers are crucial for demonstrating that a drug is engaging its target and eliciting the expected biological response in vivo. For this compound, which is known to inhibit sirtuins and activate p53, several PD markers can be identified and measured in animal models, typically rodent models bearing tumor xenografts.

A key PD marker for this compound activity is the acetylation status of sirtuin substrates. Since this compound inhibits the deacetylase activity of SIRT1 and SIRT2, an increase in the acetylation of their known substrates would indicate target engagement. For example, the acetylation of p53 at lysine (B10760008) 382 (in humans) is a well-established downstream marker of SIRT1 inhibition. Following treatment of tumor-bearing mice with this compound, tumor tissues can be collected and analyzed by western blotting or immunohistochemistry using antibodies specific for acetylated p53.

Another important set of PD markers relates to the activation of the p53 pathway. An increase in the total protein levels of p53 and its downstream target, p21, in tumor tissues following this compound administration serves as a strong indicator of the compound's on-target activity. These markers can be quantified using techniques such as western blotting, immunohistochemistry, or enzyme-linked immunosorbent assay (ELISA) on tissue lysates.

Furthermore, markers of apoptosis, such as cleaved caspase-3, can be measured in tumor tissues to assess the pro-apoptotic efficacy of this compound in vivo. An increase in the levels of cleaved caspase-3, detectable by immunohistochemistry or western blotting, would provide evidence of the compound's ability to induce tumor cell death.

Interactive Data Table: Pharmacodynamic Markers for this compound in Animal Models

| Marker | Biological Rationale | Method of Measurement | Expected Change with this compound Treatment |

|---|---|---|---|

| Acetylated p53 (at specific lysine residues) | Inhibition of SIRT1 deacetylase activity | Western Blot, Immunohistochemistry (IHC) | Increase |

| Total p53 protein levels | Stabilization of p53 protein | Western Blot, IHC, ELISA | Increase |

| p21 protein levels | p53-mediated transcriptional activation | Western Blot, IHC | Increase |

| Cleaved Caspase-3 | Induction of apoptosis | Western Blot, IHC | Increase |

Histopathological and molecular analysis of tissues from animal models treated with this compound provides critical information about the compound's effects on tumor tissue and normal tissues. These analyses are fundamental for assessing both the anti-tumor efficacy and the potential toxicity of the compound.

Histopathological Analysis: Following the treatment period in preclinical studies, tumor and various normal tissues (such as liver, kidney, spleen, and bone marrow) are collected, fixed in formalin, and embedded in paraffin. Thin sections of these tissues are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a pathologist. This analysis allows for the assessment of changes in tissue architecture, cellular morphology, and the extent of tumor necrosis or apoptosis. In tumor tissues, an increase in necrotic areas and the presence of apoptotic bodies would be indicative of this compound's anti-cancer activity. Examination of normal tissues is crucial for identifying any potential off-target toxicities.

Immunohistochemical (IHC) Analysis: Immunohistochemistry is a powerful technique used to detect the presence and localization of specific proteins within tissue sections. In the context of this compound research, IHC is employed to visualize and quantify the expression of key pharmacodynamic markers directly within the tumor microenvironment. Antibodies specific for proteins such as p53, acetylated p53, p21, and cleaved caspase-3 are used to stain tissue sections. The intensity and distribution of the staining can provide spatial information about the drug's effect, for example, whether the induction of apoptosis is uniform throughout the tumor or concentrated in specific regions.

Molecular Analysis of Tissues: In addition to protein-level analysis, molecular techniques can be applied to tissue samples to investigate changes in gene expression. RNA can be extracted from tumor tissues to perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of p53 target genes, such as CDKN1A (encoding p21). This provides further evidence of p53 pathway activation at the transcriptional level. Furthermore, techniques like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed on tissue sections to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Synthetic Chemistry Methodologies for this compound and its Analogs in a Research Laboratory Context

The synthesis of this compound and its analogs in a research laboratory setting is a multi-step process that allows for the generation of these compounds for biological evaluation and for the exploration of structure-activity relationships (SAR). The core structure of Tenovins typically consists of a substituted benzamide (B126) or thioamide moiety linked to another aromatic ring system.

The synthesis of Tenovin analogs often begins with commercially available starting materials. A common synthetic route involves the coupling of a substituted benzoic acid with a substituted aniline (B41778) derivative. For example, the synthesis of a Tenovin-6 analog, a close and more water-soluble relative of this compound, can be achieved through an amide bond formation reaction.

A general synthetic scheme for a Tenovin analog might involve the following key steps:

Activation of the Carboxylic Acid: The synthesis typically starts with a substituted benzoic acid. The carboxylic acid group is activated to facilitate the subsequent amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS).

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a suitable substituted aniline or a related amino-containing scaffold. This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct, forms the central amide linkage of the Tenovin molecule.

Functional Group Interconversion and Derivatization: To generate a library of analogs for SAR studies, various functional groups on the aromatic rings can be introduced or modified. For instance, different substituents on the benzoic acid or aniline starting materials can be employed. Further modifications can be made to the initial product, such as the introduction of solubilizing groups or moieties to modulate the compound's physicochemical properties. The synthesis of Tenovin-6, for example, incorporates a tertiary aliphatic amine to enhance aqueous solubility compared to Tenovin-1.

The purification of the final products is typically achieved using standard laboratory techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to obtain the pure compound. The identity and purity of the synthesized this compound and its analogs are confirmed using a combination of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Challenges, Limitations, and Future Directions in Tenovin 5 Research

Current Research Gaps and Unanswered Questions Regarding Tenovin-5

A significant research gap concerning this compound lies in the limited specific data available for this particular analog, in contrast to the more studied Tenovin-1 and Tenovin-6. Generally, for sirtuin modulators like the tenovins, current research gaps include the need for enhanced selectivity and improved bioavailability to precisely regulate sirtuin activity and minimize off-target effects nih.gov. While tenovins are known to inhibit sirtuins and activate p53, the precise molecular mechanisms linking sirtuin inhibition by these compounds to the activation of p53, beyond deacetylation, remain an area for deeper understanding wikipedia.orguni.lunih.gov. Unanswered questions also persist regarding the full spectrum of sirtuin-interacting proteins and pathways that tenovins may influence, as indicated by early genetic screens that identified potential novel sirtuin interacting partners wikipedia.org. Furthermore, the specific off-target effects and potential toxicity issues that have been noted for Tenovin-6 suggest a critical research gap in thoroughly characterizing and mitigating similar issues for other tenovin analogs, including this compound, to ensure their safe and effective application as research tools abcam.com.

Methodological Hurdles and Experimental Design Considerations in Preclinical this compound Studies

Preclinical studies involving tenovins, and by extension this compound, encounter several methodological hurdles. A primary challenge is the need for robust target validation, which often requires high-quality, selective tool compounds and the ability to confirm the compound's engagement with its target within cellular contexts wikidata.org. The initial Tenovin-1 compound, for instance, faced limitations due to its low water solubility, necessitating the development of more soluble analogs like Tenovin-6 wikipedia.orgsynhet.com. This highlights solubility and formulation as critical experimental design considerations for this compound. The potential for off-target effects and generalized toxicity, observed with Tenovin-6, poses a significant hurdle in designing preclinical studies that accurately attribute observed biological effects solely to sirtuin modulation abcam.com. To address these, future experimental designs should incorporate orthogonal biophysical techniques to accurately evaluate compound-target interactions and potency, thereby minimizing artifacts nih.gov. Moreover, the general challenge of translating early-stage research findings into clinically applicable strategies, where many p53-activating compounds are still in early development, underscores the complexity of preclinical study design for compounds like this compound nih.gov.

Potential for Further Target Identification and Validation in Basic Science Research

Beyond their established inhibition of SIRT1 and SIRT2, there is significant potential for further target identification and validation for this compound in basic science research wikipedia.orgabcam.comwikidata.org. The broad regulatory roles of sirtuins in diverse cellular processes, including metabolism, DNA repair, genome stability, and signal transduction, suggest that tenovins may influence additional, yet-to-be-identified targets or pathways nih.govakrivisbio.comnih.govtocris.comtocris.com. Leveraging advanced techniques such as functional genomics, chemoproteomics, and artificial intelligence/machine learning (AI/ML) can facilitate the discovery and validation of novel biological targets and elucidate the full mechanism of action of this compound guidetopharmacology.orgnih.gov. Initial genetic screens with tenovins in yeast have already provided a list of genes that could lead to the identification of novel sirtuin-interacting proteins, opening new avenues for research into their broader cellular impact wikipedia.org. Robust target validation in basic science will require demonstrating disease-linkage and modulation of cellular phenotypes in physiologically relevant assay systems wikidata.org.

Strategies for Enhancing Selectivity and Potency of this compound for Research Applications

Strategies for enhancing the selectivity and potency of this compound for research applications are crucial for advancing its utility. Structure-activity relationship (SAR) studies, exemplified by the development of Tenovin-43 from Tenovin-6, have already demonstrated that chemical modifications can significantly improve selectivity for specific sirtuin isoforms, such as SIRT2 over SIRT1 synhet.comwikidata.org. This approach involves systematic modification of the compound's molecular structure to optimize its binding affinity and specificity for desired targets while minimizing off-target interactions nih.govflybase.org. The development of mechanism-based and substrate-mimicking inhibitors represents a promising avenue for creating more potent and selective sirtuin modulators flybase.org. The goal is to achieve precise regulation of sirtuin activity, which is essential for reducing potential negative effects and ensuring the compound's reliability as a research tool nih.gov.

Development of Novel Research Tools and Derivatives from this compound

Tenovins, including this compound, are valuable as biological tools for studying sirtuin function and their downstream effects wikipedia.org. The ongoing development of novel research tools and derivatives from the tenovin scaffold is a key future direction. This includes synthesizing new analogs with improved properties, such as enhanced solubility, increased potency, and greater selectivity for individual sirtuin isoforms synhet.comwikidata.orgflybase.org. For instance, the creation of highly selective SIRT2 inhibitors like Tenovin-43 provides researchers with more precise tools to dissect the specific roles of SIRT2 in various biological processes wikidata.org. Furthermore, the exploration of novel chemical scaffolds based on insights gained from tenovin research, such as N-acylhydrazone (NAH) derivatives for SIRT1 inhibition, can lead to entirely new classes of sirtuin modulators with distinct pharmacological profiles guidetopharmacology.org. The continuous refinement and diversification of tenovin derivatives are essential for enabling deeper investigations into sirtuin biology and their implications in health and disease.

Broader Implications of Sirtuin Modulation by this compound for Fundamental Biological Processes

The modulation of sirtuins by compounds like this compound has broad implications for fundamental biological processes, given the multifaceted roles of the sirtuin family (SIRT1-7). Sirtuins are NAD+-dependent deacetylases that regulate a wide array of cellular functions, including transcription, DNA repair, genome stability, metabolism, signal transduction, apoptosis, senescence, chromatin remodeling, cell cycle control, and immune responses nih.govakrivisbio.comnih.govtocris.comtocris.com. By inhibiting SIRT1 and SIRT2, tenovins influence key pathways such as the p53 pathway, leading to increased p53 acetylation, stabilization, and activation, which can induce cell cycle arrest and apoptosis, particularly in cancer cells wikipedia.orguni.lunih.govtocris.com. Beyond cancer, sirtuin modulation by tenovins holds relevance for understanding and potentially addressing aging-related illnesses, metabolic disorders, inflammatory conditions, cardiovascular diseases, and neurodegenerative diseases wikidata.orgakrivisbio.comtocris.com. The dual role of sirtuins, acting as both tumor suppressors and promoters depending on the cellular context, highlights the complex and far-reaching implications of their modulation by compounds like this compound in fundamental biological processes nih.gov.

Q & A

Q. What experimental protocols are recommended for assessing Tenovin-5’s mechanism of action in vitro?

Methodological Answer:

- Begin with dose-response assays to determine IC50 values in relevant cell lines (e.g., cancer models), using viability assays like MTT or ATP-based luminescence .

- Combine with immunoblotting to monitor p53 stabilization and downstream targets (e.g., p21, PUMA) to confirm on-target effects .

- Include controls for off-target autophagy modulation (e.g., LC3-II/LC3-I ratio via western blot) and validate using siRNA-mediated TP53 knockdown to isolate this compound-specific effects .

Q. How should researchers design initial experiments to evaluate this compound’s selectivity across cell types?

Methodological Answer:

- Use a panel of cell lines with varying p53 status (wild-type, mutant, null) to assess dependency on p53 pathways .

- Incorporate high-content imaging to quantify apoptotic markers (e.g., cleaved caspase-3) and cell-cycle arrest (e.g., EdU incorporation) .

- Cross-reference with public databases (e.g., DepMap) to identify potential confounding genetic backgrounds .

Q. What are the critical parameters for optimizing this compound solubility and stability in cell culture?

Methodological Answer:

- Pre-dissolve this compound in DMSO at ≤0.1% final concentration to avoid solvent toxicity .

- Validate stability via HPLC at 24/48-hour intervals under culture conditions (e.g., 37°C, 5% CO2) .

- Test serum protein binding effects by comparing activity in media with 10% FBS vs. serum-free conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy between in vitro and in vivo models?

Methodological Answer:

- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations .

- Compare metabolite activity using LC-MS in plasma/tissue extracts to rule out rapid degradation .

- Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumor microenvironments .

- Reference contradictory studies to isolate variables (e.g., dosing schedules, vehicle formulations) .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other therapies?

Methodological Answer:

- Apply the Chou-Talalay combination index (CI) method to distinguish additive vs. synergistic interactions .

- Use ANOVA with post-hoc Tukey tests to compare treatment arms, ensuring ≥3 biological replicates .

- Integrate multi-omics data (e.g., RNA-seq, proteomics) with pathway enrichment tools (e.g., GSEA) to identify mechanistic overlaps .

Q. How can researchers ensure reproducibility when studying this compound’s off-target effects on autophagy?

Methodological Answer:

- Standardize autophagy assays using tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to distinguish autophagosome formation vs. lysosomal degradation .

- Include positive/negative controls (e.g., rapamycin, chloroquine) in every experiment .

- Share raw flow cytometry or microscopy data via repositories like Figshare to enable independent validation .

Q. What strategies mitigate this compound’s cytotoxicity in non-target tissues during preclinical testing?

Methodological Answer:

Q. How should systematic reviews address heterogeneity in this compound study designs?

Methodological Answer:

- Follow PRISMA guidelines to extract data from published studies, categorizing variables like dose ranges, model systems, and endpoints .

- Use meta-regression to quantify the influence of covariates (e.g., p53 mutation status) on treatment outcomes .

- Highlight gaps using GRADE criteria, emphasizing studies with robust blinding and randomization .

Methodological Best Practices

- Data Transparency : Publish raw datasets, analysis code, and instrument settings (e.g., flow cytometry voltage) to facilitate replication .

- Ethical Reporting : Disclose all negative results and conflicts of interest (e.g., funding sources) in supplementary materials .

- Literature Integration : Use tools like Zotero or EndNote to track citations and avoid redundancy in hypothesis framing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.